molecular formula C18H10ClNO5 B2703293 9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one CAS No. 2380188-48-5

9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one

Cat. No.: B2703293
CAS No.: 2380188-48-5
M. Wt: 355.73
InChI Key: XXQNWBSDAKLZRB-UHFFFAOYSA-N
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Description

9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one is a complex organic compound that belongs to the class of xanthene derivatives. This compound is characterized by the presence of a chloropyridine moiety attached to a xanthene core, which is further substituted with hydroxyl groups. Xanthene derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one typically involves multi-step organic reactions. One common method involves the condensation of 1,3-bis(silyloxy)-1,3-butadienes with 2-chloropyridine-3-carboxylic acid chloride . This reaction is carried out under controlled conditions, often at low temperatures (around -78°C) to prevent the formation of complex mixtures. The resulting intermediate is then subjected to further reactions, such as permethylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can react with the chloropyridine moiety under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one involves its interaction with various molecular targets. The hydroxyl groups and the chloropyridine moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase (COX) enzymes, while its anticancer activity could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2-chloropyridin-3-yl)-2,6,7-trihydroxy-3H-xanthen-3-one is unique due to its specific substitution pattern and the presence of both xanthene and chloropyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

9-(2-chloropyridin-3-yl)-2,6,7-trihydroxyxanthen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClNO5/c19-18-8(2-1-3-20-18)17-9-4-11(21)13(23)6-15(9)25-16-7-14(24)12(22)5-10(16)17/h1-7,21-23H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQNWBSDAKLZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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